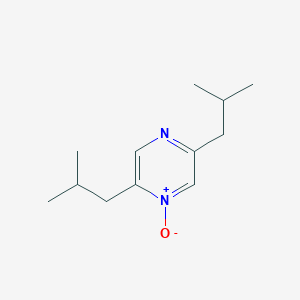
Pyrazine, 2,5-bis(2-methylpropyl)-, 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazine, 2,5-bis(2-methylpropyl)-, 1-oxide: is a nitrogen-containing heterocyclic compound. It is characterized by a pyrazine ring substituted with two 2-methylpropyl groups at the 2 and 5 positions, and an oxide group at the 1 position. This compound is part of a broader class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrazine, 2,5-bis(2-methylpropyl)-, 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dibromo-3,6-dimethylpyrazine with isobutylmagnesium bromide, followed by oxidation to introduce the oxide group. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization and substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control temperature, pressure, and reaction time, optimizing the conditions for large-scale synthesis.
化学反応の分析
Types of Reactions: Pyrazine, 2,5-bis(2-methylpropyl)-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or remove it entirely.
Substitution: The 2-methylpropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride, NaH) are typical for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine derivatives with additional oxygen functionalities, while substitution reactions can produce a wide range of pyrazine derivatives with different alkyl or aryl groups.
科学的研究の応用
Chemistry: In chemistry, Pyrazine, 2,5-bis(2-methylpropyl)-, 1-oxide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral properties. Its ability to interact with biological molecules makes it a candidate for drug development and other therapeutic applications.
Medicine: In medicine, this compound is explored for its potential use in treating various diseases. Its derivatives have shown promise in preclinical studies for their anti-inflammatory and anticancer activities.
Industry: Industrially, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it valuable for various manufacturing processes.
作用機序
The mechanism by which Pyrazine, 2,5-bis(2-methylpropyl)-, 1-oxide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could involve the disruption of cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the derivative being studied.
類似化合物との比較
- Pyrazine, 2,5-dimethyl-1-oxide
- Pyrazine, 2,3,5,6-tetramethyl-1-oxide
- Pyrazine, 2,5-diphenyl-1-oxide
Comparison: Compared to these similar compounds, Pyrazine, 2,5-bis(2-methylpropyl)-, 1-oxide is unique due to the presence of the 2-methylpropyl groups. These groups influence its chemical reactivity and biological activity, making it distinct in terms of its potential applications and effects. For instance, the bulkier 2-methylpropyl groups may enhance its ability to interact with larger biological molecules, potentially increasing its efficacy in certain therapeutic contexts.
特性
CAS番号 |
65257-58-1 |
|---|---|
分子式 |
C12H20N2O |
分子量 |
208.30 g/mol |
IUPAC名 |
2,5-bis(2-methylpropyl)-1-oxidopyrazin-1-ium |
InChI |
InChI=1S/C12H20N2O/c1-9(2)5-11-8-14(15)12(7-13-11)6-10(3)4/h7-10H,5-6H2,1-4H3 |
InChIキー |
ZMJJLUUEDNWJFD-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC1=CN=C(C=[N+]1[O-])CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-(Quinoxalino[2,3-b]quinoxaline-5,12-diyl)di(ethan-1-one)](/img/structure/B14471205.png)
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-2,6-dimethylpiperidin-1-amine](/img/structure/B14471209.png)
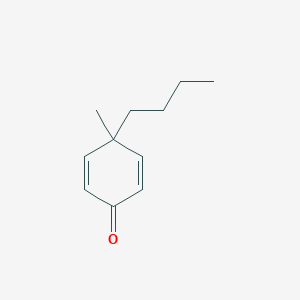
![6-(3,4-Dichlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-2(1H)-one](/img/structure/B14471216.png)
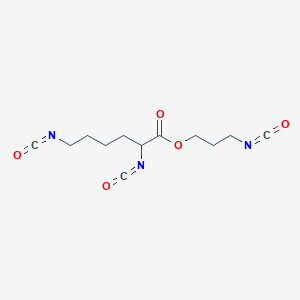
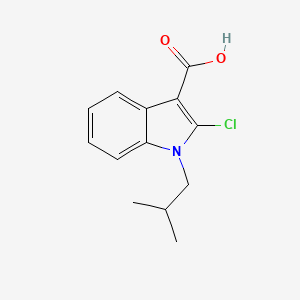
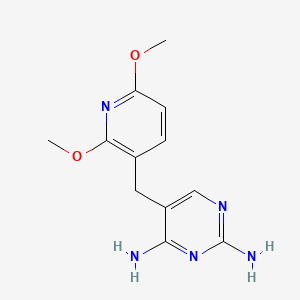
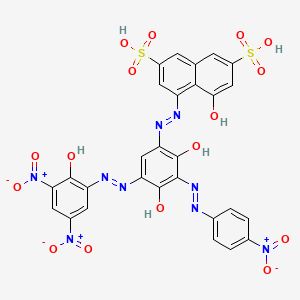
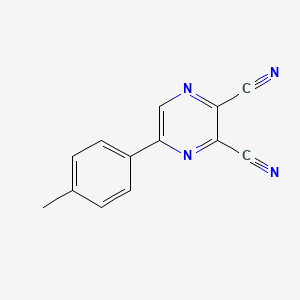
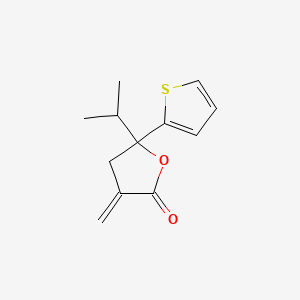
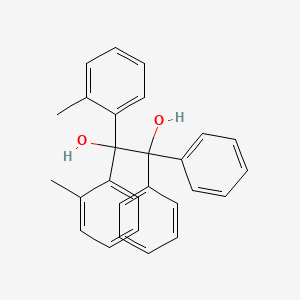
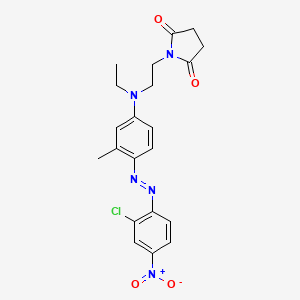
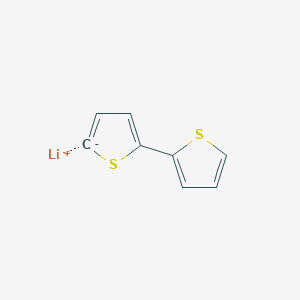
![2-methyl-N-[2-[(4-methylphenyl)-phenylmethoxy]ethyl]-1-phenylpropan-2-amine;oxalic acid](/img/structure/B14471282.png)
